N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure
Mechanism of Action
Target of Action
The compound, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, is known to exhibit strong inhibitory activity against PI3Kα . PI3Kα (Phosphoinositide 3-kinase alpha) is a lipid kinase and a key player in cell signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kα, by forming a charged interaction with Lys802 in PI3Kα . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton . This interaction inhibits the activity of PI3Kα, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kα, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and proliferation due to its inhibitory effect on PI3Kα . This has led to its evaluation against a breast cancer cell line for antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as thiazole derivatives and pyridine derivatives under specific reaction conditions, including the use of strong bases or acids.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its potential as a pharmacological agent is being explored, particularly in the context of developing new drugs.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives
Benzo[d][1,3]dioxole derivatives
Other phenylcarboxamide compounds
Uniqueness: N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-18(13-5-8-16-17(10-13)26-11-25-16)22-14-6-3-12(4-7-14)19-23-15-2-1-9-21-20(15)27-19/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYCLYEJZUBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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